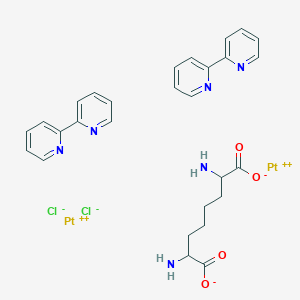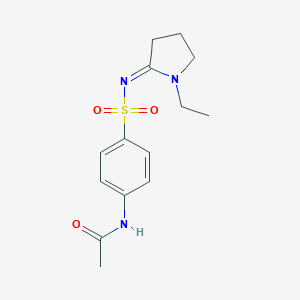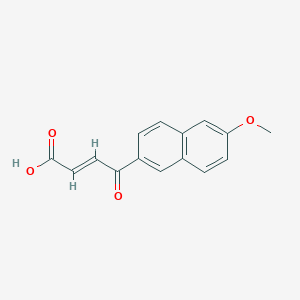
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate, also known as maprotiline, is a tricyclic antidepressant drug that is commonly used for the treatment of major depressive disorder. Maprotiline is a unique antidepressant drug that has been extensively researched for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate is not fully understood. It is believed to work by inhibiting the reuptake of norepinephrine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration is thought to be responsible for the antidepressant effects of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate.
Biochemical and Physiological Effects:
Maprotiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of norepinephrine and serotonin in the brain, which is thought to be responsible for its antidepressant effects. Maprotiline has also been shown to have antihistaminic, anticholinergic, and alpha-adrenergic blocking effects.
Avantages Et Limitations Des Expériences En Laboratoire
Maprotiline has a number of advantages for lab experiments. It is a well-established antidepressant drug that has been extensively studied, which makes it a useful tool for studying the mechanisms of depression and antidepressant drugs. However, 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate also has some limitations for lab experiments. It has a number of side effects, including sedation, dry mouth, and constipation, which can complicate experimental results.
Orientations Futures
There are a number of future directions for research on 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. One area of research could be to further investigate the mechanism of action of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate and its effects on neurotransmitter systems. Another area of research could be to investigate the potential use of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate for the treatment of other psychiatric disorders, such as bipolar disorder. Additionally, research could be conducted to develop new 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate analogs with improved efficacy and fewer side effects.
Méthodes De Synthèse
Maprotiline is synthesized by reacting 2-chloro-10,11-dihydrodibenzo(b,f)thiepin with 3-dimethylaminopropylamine in the presence of a catalytic amount of sodium ethoxide. The reaction mixture is then treated with maleic acid to form the hydrogen maleate salt of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Maprotiline has been extensively researched for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, and it is also used for the treatment of other psychiatric disorders such as anxiety disorders and obsessive-compulsive disorder. Maprotiline has also been studied for its effects on neurotransmitter systems, including the serotonin, norepinephrine, and dopamine systems.
Propriétés
Numéro CAS |
125982-00-5 |
|---|---|
Nom du produit |
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate |
Formule moléculaire |
C11H10D5NO2 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[3-(dimethylamino)propoxy]-5,6-dihydrobenzo[b][1]benzothiepin-5-ol |
InChI |
InChI=1S/C19H23NO2S.C4H4O4/c1-20(2)11-6-12-22-17-9-5-8-15-16(21)13-14-7-3-4-10-18(14)23-19(15)17;5-3(6)1-2-4(7)8/h3-5,7-10,16,21H,6,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
PXJRUEVCXOJRLM-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
Synonymes |
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydr ogen maleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)






![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
